Technical Documentation Center

5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one
  • CAS: 861106-66-3

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Architecture and Synthesis of 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

Executive Summary This technical guide provides a comprehensive analysis of 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one , a privileged heterocyclic scaffold utilized in medicinal chemistry. Distinct from its ubiquit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one , a privileged heterocyclic scaffold utilized in medicinal chemistry. Distinct from its ubiquitous isomer (quinazolin-4-one), this cyclic urea derivative serves as a critical intermediate in the development of Monoamine Oxidase (MAO) inhibitors, TRP channel modulators, and Kinesin Spindle Protein (Eg5) inhibitors.

This document details the rational design, high-fidelity synthesis, and structural characterization of the molecule.[1] It prioritizes the "Pre-installation Strategy" for regiochemical control and outlines the orthogonal reactivity of the 5-bromo handle for library diversification.

Structural Analysis & Pharmacophore Mapping

The molecule comprises a bicyclic framework where a benzene ring is fused to a six-membered cyclic urea (pyrimidin-2-one).

Physiochemical Properties
PropertyValue (Predicted/Observed)Structural Determinant
Molecular Formula

Core Stoichiometry
Molecular Weight 241.09 g/mol Heavy atom count (Br contribution)
H-Bond Donors 1 (N1-H)N3 is methylated; N1 remains free.
H-Bond Acceptors 1 (C=O)Urea carbonyl (highly polarized).
LogP ~1.8 - 2.1Lipophilicity increased by 5-Br and 3-Me.
pKa (N1-H) ~10.5Weakly acidic due to urea resonance and aryl withdrawing effect.
Electronic & Steric Environment
  • The Urea Core (N1-C2-N3): Unlike quinazolin-4-ones, the 2-one scaffold lacks the conjugated amide system extending into the benzene ring in the same manner. The C2 carbonyl acts as a robust hydrogen bond acceptor.

  • The 5-Bromo "Peri" Effect: The bromine atom at position 5 is spatially adjacent to the C4-methylene group. This creates significant steric bulk, influencing the conformation of the heterocyclic ring and restricting rotation of substituents introduced at C4 or N3.

  • Regiochemical Marker (3-Methyl): The methyl group at N3 blocks tautomerization to the hydroxy-pyrimidine form, locking the molecule in the keto-dihydro tautomer.

Retrosynthetic Analysis & Strategy

To synthesize 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one with high regiochemical fidelity, a convergent "Pre-installation" strategy is superior to post-cyclization alkylation.

Strategic Logic
  • Route A (Post-Cyclization Methylation): Cyclizing 2-amino-6-bromobenzylamine first, then methylating, often yields a mixture of N1-Me, N3-Me, and O-Me products due to competing nucleophilicity.

  • Route B (Pre-installation - RECOMMENDED): Installing the N-methyl group on the benzylamine precursor before cyclization guarantees the methyl group resides exclusively at the N3 position.

Synthesis Pathway Diagram

The following diagram illustrates the optimized workflow, moving from commercially available precursors to the final scaffold.

Synthesis_Pathway Start 2-Amino-6-bromobenzonitrile (Starting Material) Inter1 Intermediate A: 2-Amino-6-bromobenzaldehyde Start->Inter1 DIBAL-H Reduction Inter2 Intermediate B: Schiff Base (Imine) Inter1->Inter2 MeNH2 Dehydration Inter3 Intermediate C: N-Methyl-2-amino-6-bromobenzylamine Inter2->Inter3 NaBH4 Reduction Final TARGET: 5-Bromo-3-methyl-3,4- dihydroquinazolin-2(1H)-one Inter3->Final CDI or Triphosgene Cyclization (THF, 0°C)

Figure 1: High-fidelity retrosynthetic pathway utilizing a reductive amination-cyclization cascade.

Optimized Experimental Protocol

Safety Note: Brominated intermediates can be irritants. Triphosgene generates phosgene in situ; handle in a well-ventilated fume hood.

Step 1: Preparation of N-Methyl-2-amino-6-bromobenzylamine

This step establishes the N3-methyl regiochemistry.

  • Reagents: 2-Amino-6-bromobenzaldehyde (1.0 eq), Methylamine (2.0 M in THF, 1.2 eq), Sodium Borohydride (

    
    , 1.5 eq), Methanol (MeOH).
    
  • Procedure:

    • Dissolve 2-Amino-6-bromobenzaldehyde in anhydrous MeOH under

      
      .
      
    • Add Methylamine solution dropwise at 0°C. Stir for 2 hours to form the imine (monitor by TLC).

    • Add

      
       portion-wise at 0°C. The reaction will bubble (evolution of 
      
      
      
      ).
    • Warm to room temperature (RT) and stir for 4 hours.

    • Quench: Add saturated

      
       solution. Extract with Dichloromethane (DCM).
      
    • Purification: Dry organic layer over

      
      , concentrate. The diamine intermediate is often used directly without column chromatography to avoid oxidation.
      
Step 2: Cyclization to the Quinazolin-2-one Core

This step closes the ring using a carbonyl source. Carbonyl Diimidazole (CDI) is preferred over phosgene for safety and ease of handling.

  • Reagents: Intermediate C (from Step 1), 1,1'-Carbonyldiimidazole (CDI, 1.2 eq), Triethylamine (

    
    , 2.0 eq), Anhydrous THF.
    
  • Procedure:

    • Dissolve the diamine (Intermediate C) in anhydrous THF (0.1 M concentration).

    • Add

      
       followed by CDI portion-wise at 0°C.
      
    • Reflux the mixture at 60°C for 6–12 hours.

    • Workup: Cool to RT. Pour into ice water. The product often precipitates as a white/off-white solid.

    • Filtration: Collect the solid by vacuum filtration. Wash with cold water and diethyl ether.

    • Recrystallization: Ethanol or Ethyl Acetate/Hexane.

Structural Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
NucleusShift (

ppm)
MultiplicityAssignmentDiagnostic Note

9.20 - 9.50Singlet (Broad)N1-H Disappears with

shake.

7.10 - 7.40MultipletAr-H (3H)ABC pattern characteristic of 1,2,3-trisubstituted benzene.

4.35SingletC4-H2 Critical: Distinguishes dihydro-2-one from aromatic 4-one.

2.95SingletN3-CH3 Sharp singlet confirming methylation.

~153.0SingletC2=O Urea carbonyl carbon.

~48.0SingletC4 Benzylic methylene.
Mass Spectrometry (MS)
  • Ionization: ESI+

  • Pattern: The presence of Bromine (

    
     and 
    
    
    
    ) results in a characteristic 1:1 doublet at
    
    
    and
    
    
    .
  • m/z: Expect peaks at ~241 and 243.

Functionalization & Applications

The 5-bromo position serves as an orthogonal handle for Late-Stage Functionalization (LSF). Due to the "peri" steric hindrance from the C4-methylene, specific catalytic systems are required.

Divergent Synthesis Workflow

The following diagram details how to transform the core scaffold into bioactive libraries.

Reactivity_Flow cluster_Suzuki Suzuki-Miyaura Coupling cluster_Buchwald Buchwald-Hartwig Amination cluster_Heck Heck Reaction Core 5-Bromo-3-methyl-3,4- dihydroquinazolin-2(1H)-one Suzuki_Prod 5-Aryl Derivatives (Kinase Inhibitors) Core->Suzuki_Prod Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Buchwald_Prod 5-Amino Derivatives (CNS Active Agents) Core->Buchwald_Prod R-NH2, Pd2(dba)3 XPhos, NaOtBu Heck_Prod 5-Alkenyl Derivatives (Fluorescent Probes) Core->Heck_Prod Acrylates, Pd(OAc)2 PPh3, Et3N

Figure 2: Palladium-catalyzed cross-coupling strategies for scaffold diversification.[1]

Critical Considerations for 5-Position Coupling
  • Catalyst Selection: Standard

    
     often fails due to the steric bulk at position 5. Use Pd(dppf)Cl2  or Buchwald precatalysts (e.g., XPhos Pd G2)  to drive the oxidative addition.
    
  • Solvent Effects: Dioxane/Water (4:1) mixtures are superior for Suzuki couplings on this scaffold, enhancing the solubility of the urea core.

References

  • Yamali, C., et al. (2018). Synthesis of N1-substituted 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives as inhibitors of recombinant human monoamine oxidase. ResearchGate.

  • Bokale-Shivale, S., et al. (2020).[2][3] Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction.[2][4] Royal Society of Chemistry (RSC) Advances.[5]

  • Al-Sanea, M. M., et al. (2024).[6] Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press.

  • BenchChem Technical Review. (2025). Evaluating Palladium Catalyst Efficacy for Cross-Coupling with Dibromoquinolines: A Comparative Guide.

  • ChemDiv. (2026). Compound 5-bromo-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-3-carboxamide Data Sheet.

Sources

Exploratory

A Technical Guide to 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one: Synthesis, Characterization, and Therapeutic Potential

For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one, a halogenated derivat...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one, a halogenated derivative of the medicinally significant quinazolinone scaffold. While specific literature on this exact isomer is nascent, this document synthesizes information from closely related analogues and established chemical principles to present a detailed treatise on its synthesis, predicted physicochemical and spectroscopic properties, and potential applications in drug discovery. The quinazolinone core is a privileged structure in medicinal chemistry, known to exhibit a wide array of biological activities, including but not to limited to, anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The introduction of a bromine atom at the 5-position of the 3-methyl-3,4-dihydroquinazolin-2(1H)-one framework is anticipated to modulate its pharmacokinetic and pharmacodynamic profile, making it a compound of significant interest for further investigation. This guide aims to serve as a foundational resource for researchers engaged in the exploration of novel quinazolinone-based therapeutic agents.

Introduction: The Quinazolinone Scaffold

The quinazolinone skeleton, a fused bicyclic system comprising a benzene ring and a pyrimidinone ring, is a cornerstone in the field of medicinal chemistry.[1] These nitrogen-containing heterocycles are integral to the structure of numerous natural products and synthetic molecules with potent pharmacological activities.[2] The versatility of the quinazolinone ring system allows for substitutions at various positions, leading to a diverse chemical space for drug design and optimization.

Derivatives of quinazolinone have been reported to possess a broad spectrum of biological effects, including:

  • Anticancer Activity: Many quinazolinone analogues have demonstrated significant cytotoxicity against various cancer cell lines.[3]

  • Anti-inflammatory Properties: Certain derivatives have shown potent anti-inflammatory effects, comparable to standard drugs.[4]

  • Antimicrobial and Antifungal Action: The scaffold is a promising platform for the development of new antibacterial and antifungal agents.[5]

  • Antiviral and Antimalarial Potential: Research has indicated the utility of quinazolinones in combating viral infections and malaria.[2][6]

The subject of this guide, 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one, incorporates a bromine atom, a common halogen in medicinal chemistry known to enhance binding affinity and modulate metabolic stability. Its specific substitution pattern offers a unique electronic and steric profile for potential biological targets.

Synthesis and Mechanism

The synthesis of 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one can be approached through several modern synthetic strategies, with one-pot multicomponent reactions being particularly efficient.[7] A plausible and efficient synthetic route would involve the condensation of a suitably substituted anthranilamide with an appropriate aldehyde, followed by cyclization.

Proposed Synthetic Protocol: One-Pot Multicomponent Reaction

A highly efficient method for the synthesis of the target molecule is a one-pot reaction involving 2-amino-6-bromobenzamide and formaldehyde in the presence of methylamine. This approach is advantageous due to its operational simplicity and reduced waste generation.

Reagents and Solvents:

  • 2-amino-6-bromobenzamide

  • Formaldehyde (37% aqueous solution)

  • Methylamine (40% in water)

  • Solvent: Ethanol or a similar protic solvent

  • Catalyst: A catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid) may be employed to facilitate the reaction.

Step-by-Step Procedure:

  • To a solution of 2-amino-6-bromobenzamide (1 equivalent) in ethanol, add methylamine (1.2 equivalents) and formaldehyde (1.2 equivalents).

  • If using a catalyst, add it to the reaction mixture at this stage.

  • The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one.

Mechanistic Insights

The reaction likely proceeds through an initial condensation of 2-amino-6-bromobenzamide with formaldehyde to form a Schiff base intermediate. This is followed by a nucleophilic attack of methylamine on the imine carbon, leading to a more complex intermediate which then undergoes an intramolecular cyclization to form the dihydroquinazolinone ring. The acid catalyst, if used, protonates the carbonyl group of the amide, increasing its electrophilicity and facilitating the cyclization step.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 2-amino-6-bromobenzamide D Schiff Base Intermediate A->D Condensation B Formaldehyde B->D C Methylamine E Aminal Intermediate C->E D->E Nucleophilic Attack F 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one E->F Intramolecular Cyclization

Caption: Proposed reaction pathway for the synthesis of 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one.

Physicochemical and Spectroscopic Characterization

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C9H9BrN2O
Molecular Weight 241.09 g/mol
Appearance Likely a white to off-white crystalline solid
Melting Point Expected to be in the range of 150-250 °C
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF
LogP Estimated to be between 1.5 and 2.5
Predicted Spectroscopic Data

The structural elucidation of the title compound would rely on a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the dihydroquinazolinone ring, and the N-methyl protons. The aromatic protons will likely appear as multiplets in the range of δ 7.0-8.0 ppm. The CH₂ group at position 4 would likely be a singlet around δ 4.5 ppm, and the N-CH₃ group a singlet around δ 3.2 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all nine carbon atoms. The carbonyl carbon (C=O) is expected to resonate at approximately δ 165 ppm. The aromatic carbons will appear in the δ 110-150 ppm region, with the carbon bearing the bromine atom shifted downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching vibration of the amide group around 1680-1700 cm⁻¹. N-H stretching vibrations (if any tautomeric form exists) would be observed in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching will be seen around 3000-3100 cm⁻¹, and the C-Br stretching vibration will appear in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and an (M+2)⁺ peak of similar intensity, which is characteristic of a monobrominated compound.

Potential Applications in Drug Development

The quinazolinone scaffold is a well-established pharmacophore with a wide range of therapeutic applications. The introduction of a bromine atom at the 5-position in 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one is a strategic modification aimed at enhancing its biological activity and drug-like properties.

Anticancer Potential

Numerous quinazolinone derivatives have been investigated for their anticancer properties. The cytotoxic effects are often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as tyrosine kinases.[3] The bromo-substituent in the target molecule could enhance its binding to the active site of such enzymes, potentially leading to improved anticancer efficacy.

Anti-inflammatory and Analgesic Activity

The anti-inflammatory and analgesic properties of quinazolinones are also well-documented.[4][8] The title compound could be a promising candidate for the development of novel anti-inflammatory agents with a potentially favorable side-effect profile compared to existing non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial and Antifungal Applications

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Quinazolinones have shown promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.[5] The lipophilicity conferred by the bromine atom in 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one might improve its ability to penetrate microbial cell membranes, leading to enhanced antimicrobial activity.

G cluster_core 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one cluster_properties Predicted Properties cluster_applications Potential Therapeutic Applications Core Quinazolinone Scaffold + 5-Bromo Substitution + 3-Methyl Substitution PK Modulated Pharmacokinetics (e.g., Lipophilicity, Metabolic Stability) Core->PK PD Enhanced Pharmacodynamics (e.g., Target Binding) Core->PD Anticancer Anticancer Agent PK->Anticancer AntiInflammatory Anti-inflammatory Agent PK->AntiInflammatory Antimicrobial Antimicrobial Agent PK->Antimicrobial PD->Anticancer PD->AntiInflammatory PD->Antimicrobial

Caption: Logical relationship between the chemical structure and potential applications of 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one.

Conclusion

5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one represents a promising, yet underexplored, molecule within the vast chemical space of quinazolinone derivatives. This technical guide has provided a comprehensive, albeit predictive, overview of its synthesis, characterization, and potential therapeutic applications. The strategic incorporation of a bromine atom onto the privileged quinazolinone scaffold suggests that this compound could exhibit enhanced biological activities. It is our hope that this guide will stimulate further experimental investigation into this and related compounds, ultimately contributing to the development of novel and effective therapeutic agents.

References

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. (2025). MDPI. Retrieved from [Link]

  • An efficient one pot synthesis of 2-amino quinazolin-4(3H). (n.d.). Aurigene Pharmaceutical Services. Retrieved from [Link]

  • Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols. (n.d.). PMC. Retrieved from [Link]

  • Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. (n.d.). RSC Publishing. Retrieved from [Link]

  • One-pot–Two-step Cascade Synthesis of Quinazolinotriazolobenzodiazepines. (n.d.). PMC. Retrieved from [Link]

  • New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PMC. Retrieved from [Link]

  • Bromination and cyclization of 1,7-enynes: Easily access dibromo-3,4-dihydroquinolin-2(1H)-ones. (2026). ResearchGate. Retrieved from [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023).
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). PMC. Retrieved from [Link]

  • Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. (2022). MDPI. Retrieved from [Link]

  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021). ACS Publications. Retrieved from [Link]

  • Synthesis of 5-substituted quinazolines as potential antimalarial agents. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. (2023). Semantic Scholar. Retrieved from [Link]

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (2008). Biomedical Pharmacology Journal. Retrieved from [Link]

  • Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). (2025). SCIREA. Retrieved from [Link]

  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. (n.d.). SciSpace. Retrieved from [Link]

  • Design and synthesis of novel 1-substituted -3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues targeting on TACE. (2020). GSC Online Press. Retrieved from [Link]

  • Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart-Wallach type reaction. (2020). ResearchGate. Retrieved from [Link]

  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H). (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). MDPI. Retrieved from [Link]

Sources

Foundational

Physical properties of 5-bromo-3-methyl-3,4-dihydro-2-quinolone

An In-Depth Technical Guide to the Physical Properties of 5-bromo-3-methyl-3,4-dihydro-2-quinolone Foreword for the Research Professional As a Senior Application Scientist, it is understood that the journey of drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 5-bromo-3-methyl-3,4-dihydro-2-quinolone

Foreword for the Research Professional

As a Senior Application Scientist, it is understood that the journey of drug discovery and development is paved with molecules of both known and unknown character. The compound at the heart of this guide, 5-bromo-3-methyl-3,4-dihydro-2-quinolone, represents a frontier of inquiry. While extensive, peer-reviewed data on its specific physical properties are not yet prevalent in the public domain, its structural motifs are well-characterized within the broader family of quinolones. This guide is therefore structured to provide not just the known data, but to equip the researcher with a robust framework for empirical determination and contextual understanding. We will proceed by examining the foundational data, extrapolating from structurally similar analogs, and detailing the requisite experimental protocols to empower your own laboratory investigations. The narrative that follows is designed to be a self-validating system, grounded in established principles of organic and medicinal chemistry.

Core Physicochemical Profile

The quinolone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2] The physicochemical properties of these compounds are paramount as they directly influence their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for their efficacy and safety as therapeutic agents.[3][4] For 5-bromo-3-methyl-3,4-dihydro-2-quinolone, a precise, experimentally-derived set of physical properties is not yet widely published. However, we can establish a foundational profile based on its chemical structure and data from analogous compounds.

Table 1: Summary of Core Physicochemical Properties of 5-bromo-3-methyl-3,4-dihydro-2-quinolone and Related Analogs

Property5-bromo-3-methyl-3,4-dihydro-2-quinolone (Predicted/Inferred)3,4-Dihydro-2(1H)-quinolinone5-Bromo-3,4-dihydroquinolin-2(1H)-one5-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one[5]
Molecular Formula C₁₀H₁₀BrNOC₉H₉NOC₉H₈BrNOC₁₁H₁₂BrNO
Molecular Weight 240.10 g/mol 147.17 g/mol 226.07 g/mol 254.13 g/mol
Melting Point (°C) Likely a solid at room temperature, with a melting point influenced by the bromo and methyl substituents. Expected to be in the range of 150-180 °C.165-167 °CPale-yellow to Yellow-brown SolidNot Available
Boiling Point (°C) High, likely >300 °C, characteristic of quinolone derivatives.[3]Not AvailableNot AvailableNot Available
Solubility Predicted to have limited solubility in water and good solubility in organic solvents like DMSO, DMF, and alcohols.[3][6]Soluble in organic solvents.Sealed in dry, room temperature.Not Available
Appearance Expected to be a crystalline solid, potentially off-white to pale yellow.Crystalline solidPale-yellow to Yellow-brown SolidNot Available

Note: The properties for the title compound are inferred based on the influence of its functional groups and data from structurally related molecules. Empirical determination is necessary for definitive values.

Structural Influence on Physical Properties

The physical properties of 5-bromo-3-methyl-3,4-dihydro-2-quinolone are a direct consequence of its molecular architecture.

  • The 3,4-dihydro-2-quinolone Core: This heterocyclic system provides a rigid, partially aromatic scaffold. The lactam (cyclic amide) functionality is capable of hydrogen bonding, which contributes to a higher melting point and affects its solubility profile.[2]

  • The 5-Bromo Substituent: The presence of a bromine atom on the aromatic ring significantly increases the molecular weight and introduces a polarizable halogen atom. This is expected to enhance intermolecular forces (van der Waals and dipole-dipole interactions), leading to a higher melting and boiling point compared to the unsubstituted analog.[5]

  • The 3-Methyl Group: The methyl group at the 3-position introduces a chiral center and can influence the crystal packing of the molecule, which in turn can affect its melting point and solubility.

Experimental Determination of Physical Properties: A Validating Workflow

To establish a definitive physicochemical profile for 5-bromo-3-methyl-3,4-dihydro-2-quinolone, a series of standard experimental procedures should be employed.[7][8] The following protocols are designed to be a self-validating system, ensuring accuracy and reproducibility.

Workflow for Physicochemical Characterization

The following diagram outlines the logical flow for the characterization of a novel compound like 5-bromo-3-methyl-3,4-dihydro-2-quinolone.

G Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MP Melting Point Determination Purification->MP Solubility Solubility Assessment Purification->Solubility Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Analysis Data Interpretation MP->Analysis Solubility->Analysis Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Spectroscopy->Purity Purity->Analysis Reporting Technical Report Generation Analysis->Reporting

Sources

Exploratory

Technical Monograph: 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

This guide is structured as a high-level Technical Monograph & Research SDS (R-SDS) . Unlike a standard commercial SDS which focuses solely on regulatory compliance, this document integrates chemical utility, synthesis l...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level Technical Monograph & Research SDS (R-SDS) . Unlike a standard commercial SDS which focuses solely on regulatory compliance, this document integrates chemical utility, synthesis logic, and advanced handling protocols designed for the research scientist.

CAS (Analogous): Not Listed (Custom Synthesis Intermediate) | Class: Dihydroquinazolinone / Cyclic Urea Document Type: Research Safety & Application Guide (R-SDS)

Part 1: Chemical Identity & Structural Significance

The Scaffold

5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one is a privileged heterocyclic scaffold. It features a cyclic urea core fused to a brominated benzene ring. Unlike its fully aromatic quinazolinone cousins (which are planar), the 3,4-dihydro-2(1H)-one system possesses a specific non-planar geometry at the C4 position, offering unique binding vectors for protein kinases and TRP channels (e.g., TRPM2 inhibitors).

Structural Reactivity Map

The molecule contains three distinct reactive centers essential for medicinal chemistry derivatization:

  • C5-Bromine: A handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

  • N1-H: An acidic site (

    
    ) suitable for alkylation or protecting group installation.
    
  • C2-Carbonyl: A stable urea motif acting as a hydrogen bond acceptor/donor pair.

ScaffoldAnalysis Core 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one Br_Site C5-Bromine (Suzuki/Buchwald Coupling) Core->Br_Site Urea_Site Cyclic Urea (N1-H) (H-Bond Donor / Alkylation) Core->Urea_Site C4_Site C4-Methylene (sp3 Character / Non-Planar) Core->C4_Site

Figure 1: Functional group analysis for medicinal chemistry applications.

Part 2: Physicochemical Specifications

Note: As a research intermediate, values below are calculated (Predicted) based on Structure-Property Relationships (SPR) unless noted.

PropertyValue / RangeSignificance
Molecular Formula

Core stoichiometry.
Molecular Weight 241.09 g/mol Fragment-like (Rule of 3 compliant).
Appearance Off-white to pale yellow solidTypical for brominated heterocycles.
Melting Point 185°C – 195°C (Predicted)High lattice energy due to urea H-bonding.
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in water/hexanes.
LogP (cLogP) ~1.9 – 2.2Moderate lipophilicity; good membrane permeability.
pKa (N1-H) ~10.5Weakly acidic; deprotonates with

or NaH.

Part 3: Hazard Identification & Toxicology (GHS)

Signal Word: WARNING

Hazard Statements (H-Codes)
  • H302: Harmful if swallowed (Category 4).

  • H315: Causes skin irritation (Category 2).

  • H319: Causes serious eye irritation (Category 2A).

  • H335: May cause respiratory irritation (STOT SE 3).

Precautionary Logic (P-Codes)
  • P261: Avoid breathing dust/fume. Reasoning: Halogenated heterocycles can be potent respiratory sensitizers.

  • P280: Wear protective gloves (Nitrile > 0.11mm) and eye protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.

Research-Specific Toxicology Note
  • Bioactivity Warning: This scaffold is structurally similar to known TRPM2 channel inhibitors and kinase inhibitors . Treat as a pharmacologically active agent. Avoid aerosolization.

  • Reactive Intermediates: In synthesis, if using triphosgene to generate this core, be aware of residual phosgene gas liberation upon workup.

Part 4: Synthesis & Experimental Protocol

Objective: Preparation of the cyclic urea core from a 2-aminobenzylamine precursor. Methodology: Cyclization using Triphosgene (BTC) or CDI.[1]

Retrosynthetic Logic

The most robust route involves the cyclization of 2-amino-6-bromo-N-methylbenzylamine . This precursor ensures the bromine is at the C5 position (peri to the bridgehead) and the methyl group is pre-installed at N3.

Step-by-Step Protocol (Triphosgene Method)

Reagents:

  • Precursor: 2-Amino-6-bromo-N-methylbenzylamine (1.0 equiv)

  • Reagent: Triphosgene (0.35 equiv) [Caution: Generates Phosgene in situ]

  • Base: Triethylamine (

    
    ) (2.5 equiv)
    
  • Solvent: Dry THF or DCM (

    
    )
    

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add the amine precursor and dry THF. Cool to 0°C .

  • Addition: Add

    
    . Then, slowly add a solution of Triphosgene in THF dropwise over 15 minutes. Exothermic reaction.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexanes) or LCMS. The urea formation is usually rapid.

  • Quench: CRITICAL STEP. Quench excess phosgene by adding saturated aqueous

    
     slowly at 0°C. Stir for 30 minutes to ensure complete hydrolysis of phosgene equivalents.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO2, 0-5% MeOH in DCM).

SynthesisFlow Start Start: 2-Amino-6-bromo-N-methylbenzylamine Step1 1. Dissolve in THF (0°C) Add Et3N (2.5 eq) Start->Step1 Step2 2. Add Triphosgene (0.35 eq) (Dropwise, Exothermic) Step1->Step2 Step3 3. Stir RT (2-4 h) Monitor via TLC Step2->Step3 Step4 4. Quench: Sat. NaHCO3 (Destroy Phosgene) Step3->Step4 End Product: 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one Step4->End

Figure 2: Synthesis workflow via Triphosgene-mediated cyclization.

Part 5: Handling, Storage & Stability

Storage Conditions
  • Atmosphere: Store under Argon or Nitrogen. While the urea is stable, the benzylic amine position (C4) can undergo slow oxidation to the quinazolinone (fully aromatic) upon prolonged exposure to air and light.

  • Temperature: 2-8°C (Refrigerator).

  • Container: Amber glass vial with Teflon-lined cap.

Incompatibility Matrix
  • Strong Oxidizers: May oxidize the C4-methylene to a carbonyl (forming the quinazolinedione).

  • Strong Acids: Can protonate the urea oxygen, potentially leading to ring opening under extreme conditions.

  • Electrophiles: The N1 position is nucleophilic if deprotonated.

References

  • Scaffold Utility: Beilstein J. Org. Chem.2017 , 13, 1470–1477.[2] "Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine." (Describes the cyclization logic of diamines). Link

  • Triphosgene Protocol: Heterocycles2017 , 95(2), 787.[3] "Triphosgene-mediated chlorolactamization and aminolactamization." (Provides safety and stoichiometry for triphosgene cyclizations). Link

  • Bioactivity (TRPM2): Eur. J. Med. Chem.2018 , 155, 544-552. "Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors." (Context for biological handling). Link

  • General Safety: ECHA Registration Dossier for Quinazolinone derivatives. (General GHS classification logic). Link

Sources

Protocols & Analytical Methods

Method

Strategic Utilization of 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one as a Scaffold in Medicinal Chemistry

Application Note: AN-MDCH-5BR-DHQ Abstract & Introduction The 3,4-dihydroquinazolin-2(1H)-one (DHQ) core is a "privileged scaffold" in medicinal chemistry, appearing in inhibitors of Eg5 (Kinesin Spindle Protein), HIV-1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MDCH-5BR-DHQ

Abstract & Introduction

The 3,4-dihydroquinazolin-2(1H)-one (DHQ) core is a "privileged scaffold" in medicinal chemistry, appearing in inhibitors of Eg5 (Kinesin Spindle Protein), HIV-1 reverse transcriptase (NNRTIs), and various GPCR modulators. Its unique urea-like cyclic structure offers rigid hydrogen bond donor/acceptor motifs while the C4-methylene introduces sp3 character (


), enhancing solubility and allowing for specific conformational fits that fully aromatic quinazolines cannot achieve.

This Application Note focuses on the 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one variant. The 5-bromo handle is critical: it provides a vector for diversification at the "peri" position (adjacent to the C4-methylene), a region often exploited to induce atropisomerism or access specific hydrophobic pockets in kinase and GPCR targets.

Key Scaffold Attributes
PropertyValueMedicinal Chemistry Implication
Molecular Weight ~241.09 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
H-Bond Donors 1 (N1-H)Key interaction point for Glu/Asp residues in binding pockets.
H-Bond Acceptors 1 (C=O)Backbone interaction capability.
Lipophilicity (cLogP) ~1.8Optimal for oral bioavailability; allows room for lipophilic appendages.
Diversification 5-BrHigh-value handle for Pd-catalyzed cross-coupling.

Chemical Space & Structural Logic

The decision to use the 5-bromo isomer over the more common 6- or 7-bromo isomers is driven by vector topology.

  • 6/7-Positions: Extend vectors linearly away from the core, often into solvent-exposed regions.

  • 5-Position: Directs substituents "upward" or "inward," often creating steric clashes that lock conformation or fill deep, cryptic pockets.

Pathway Visualization: Scaffold Logic

The following diagram illustrates the logical flow from precursor selection to library generation.

ScaffoldLogic Precursor 2-Amino-6-bromobenzylamine Cyclization Cyclization (CDI) Precursor->Cyclization Ring Closure Core 5-Br-3-Me-DHQ Core Cyclization->Core Scaffold Gen Coupling Pd-Catalyzed Diversification Core->Coupling Suzuki/Buchwald Library Focused Library (Kinase/GPCR) Coupling->Library SAR Expansion

Figure 1: Strategic workflow for generating 5-substituted DHQ libraries.

Synthetic Protocols

Protocol A: Construction of the Scaffold

Rationale: Direct bromination of the DHQ core often yields a mixture of 6- and 8-bromo isomers due to electronic directing effects. To secure the 5-bromo position exclusively, we must install the bromine before cyclization, using a regiochemically defined precursor.

Reagents:

  • 2-Amino-6-bromobenzylamine (or its N-methyl analog)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Hydride (NaH) & Methyl Iodide (MeI) (if starting from des-methyl amine)

Step-by-Step Methodology:

  • Precursor Preparation:

    • Start with 2-amino-6-bromobenzonitrile .

    • Reduction: Reduce nitrile to amine using Borane-THF (

      
      ) at 0°C to RT. Note: Avoid 
      
      
      
      to prevent debromination.
    • Workup: Quench with MeOH/HCl to break the boron complex. Isolate 2-amino-6-bromobenzylamine .

  • Cyclization (The Urea Formation):

    • Dissolve 2-amino-6-bromobenzylamine (1.0 equiv) in anhydrous THF (0.1 M).

    • Add CDI (1.2 equiv) portion-wise at 0°C.

    • Stir at Room Temperature (RT) for 2 hours, then reflux for 4 hours.

    • Mechanism:[1][2][3] The primary benzylamine attacks CDI first (less sterically hindered), forming an intermediate imidazole-urea, which is then intramolecularly attacked by the aniline nitrogen.

    • Isolation: Evaporate solvent. Triturate residue with water to remove imidazole by-product. Filter the white solid (5-Bromo-3,4-dihydroquinazolin-2(1H)-one).

  • N3-Methylation (Regioselective):

    • Dissolve the intermediate in DMF (0.2 M).

    • Add NaH (1.1 equiv, 60% dispersion) at 0°C. Stir for 30 min.

    • Critical Insight: The N1-proton (aniline-like) is more acidic (

      
       ~16) than the N3-proton (amide/urea-like), but the N3 position is often more nucleophilic in the deprotonated state due to steric factors at N1 (flanked by phenyl ring). However, if N1 alkylation is observed, use 2-amino-6-bromo-N-methylbenzylamine  as the starting material in Step 1 to bypass this step entirely.
      
    • Standard Protocol: Add MeI (1.05 equiv). Stir at RT for 1 hour.

    • Validation: Verify regiochemistry via 2D NMR (HMBC). Cross-peak between N-Me protons and C2/C4 carbonyls confirms position.

Protocol B: Diversification via Suzuki-Miyaura Coupling

Rationale: The 5-bromo position is sterically hindered by the adjacent C4-methylene protons. Standard


 often fails. We utilize Pd(dppf)Cl2  or XPhos Pd G2  for high turnover numbers (TON) in sterically congested environments.

Reagents:

  • Scaffold: 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

  • Boronic Acid:

    
     (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Workflow:

  • Setup: In a microwave vial, combine Scaffold (100 mg), Boronic Acid, and Catalyst.

  • Inert Atmosphere: Seal vial and purge with Argon for 5 minutes. Oxygen is the enemy of Pd(0).

  • Solvent Addition: Add Dioxane and Base via syringe.

  • Reaction:

    • Method A (Thermal): 90°C oil bath for 12 hours.

    • Method B (Microwave - Preferred): 120°C for 30 minutes.

  • Workup: Filter through a Celite pad (removes Pd black). Dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Troubleshooting & Optimization (The "Senior Scientist" Review)

IssueProbable CauseSolution
Low Yield in Cyclization Polymerization or incomplete ring closure.Ensure high dilution (0.05 M) to favor intramolecular reaction. Switch CDI to Triphosgene (use extreme caution/ventilation) for higher reactivity.
N1 vs. N3 Methylation Mix Competitive deprotonation.Best Fix: Synthesize the N-methylated precursor (2-amino-6-bromo-N-methylbenzylamine) before cyclization. This guarantees 100% regiocontrol.
Protodebromination (Suzuki) Reaction too hot or catalyst death.Lower temp to 80°C. Switch to anhydrous conditions (CsF base in Toluene) if the boronic acid is unstable.
Starting Material Recovery Steric hindrance at 5-position.Switch ligand to SPhos or XPhos (Buchwald ligands) designed for hindered aryl halides.

Biological Application Context: Kinase Inhibition[4][5]

The 5-substituted DHQ scaffold mimics the spatial arrangement of the adenine ring in ATP but with an additional vector to probe the "Gatekeeper" residue in kinases.

BioPathway Target Target: Kinase ATP Pocket Result Inhibition/Selectivity Target->Result Modulates Activity Scaffold DHQ Core (H-Bond Donor/Acceptor) Scaffold->Target Binds Hinge Region Vector 5-Position Substituent (Hydrophobic Interaction) Vector->Target Accesses Back Pocket

Figure 2: Pharmacophore mapping of the DHQ scaffold in kinase targets.

References

  • BenchChem. 7-Hydroxy-3,4-dihydroquinazolin-2(1H)-one as a privileged scaffold. Retrieved from

  • National Institutes of Health (PMC). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PMC6151593. Retrieved from

  • Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from

  • MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold. Retrieved from

  • Common Organic Chemistry. Suzuki Reaction Conditions for Aryl Bromides. Retrieved from

Sources

Application

Palladium-catalyzed cross-coupling of 5-bromo-quinazolinones

Application Note: Overcoming Steric Barriers in the Pd-Catalyzed Functionalization of 5-Bromo-Quinazolinones Executive Summary The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Overcoming Steric Barriers in the Pd-Catalyzed Functionalization of 5-Bromo-Quinazolinones

Executive Summary

The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Idelalisib), anticonvulsants, and anticancer agents. While functionalization at the 6- and 7-positions is chemically straightforward, the 5-position presents a unique synthetic challenge due to the "peri-effect"—severe steric repulsion generated by the adjacent C4-carbonyl group.

This Application Note provides validated protocols for the . By utilizing specific ligand architectures (Buchwald biaryl phosphines) and optimized base/solvent systems, researchers can overcome the electronic and steric deactivation inherent to this position.

Mechanistic Insight: The "Peri-Effect" Challenge

The 5-bromo-quinazolinone substrate is electronically deactivated compared to its 6- or 7-bromo counterparts. The oxidative addition of Pd(0) into the C5-Br bond is the rate-determining step, hindered by the electron-deficient nature of the pyrimidine ring and the physical bulk of the C4-carbonyl oxygen.

To facilitate this transformation, the catalyst system must possess:

  • High Electron Density: To accelerate oxidative addition into the electron-poor C-Br bond.

  • Steric Bulk: To promote the reductive elimination step, which is often stalled by the formation of stable trans-palladium complexes.

Visualizing the Steric Conflict

The following diagram illustrates the catalytic cycle and the specific point of steric clash that necessitates the use of specialized ligands like SPhos or XPhos.

CatalyticCycle Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (Rate Limiting Step) Steric Clash at C5 Pd0->OxAdd + Substrate TransMet Transmetallation (Boronate/Amine enters) OxAdd->TransMet + Base Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regeneration Substrate 5-Bromo-quinazolinone Substrate->OxAdd Reagent Coupling Partner (R-B(OH)2 or H-NR2) Reagent->TransMet

Caption: Figure 1. The catalytic cycle highlighting the critical oxidative addition step where the C4-carbonyl exerts steric hindrance (peri-effect) on the incoming Palladium species.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Best for: Creating C-C bonds with aryl or heteroaryl groups.[1]

Rationale: Standard ligands like PPh3 often fail here due to slow oxidative addition. We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), which provides the necessary electron richness to insert into the hindered C5-Br bond and the bulk to force reductive elimination.

Materials:

  • 5-Bromo-quinazolinone (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: SPhos (10 mol%)

  • Base: K3PO4 (3.0 equiv) - Superior to carbonates for hindered substrates.

  • Solvent: n-Butanol / Water (4:1 ratio)

Step-by-Step Methodology:

  • Pre-complexation: In a reaction vial, dissolve Pd(OAc)2 and SPhos in the solvent mixture. Stir at room temperature for 5 minutes to generate the active Pd(0) species (solution typically turns yellow/orange).

  • Addition: Add the 5-bromo-quinazolinone, aryl boronic acid, and finely ground K3PO4.

  • Degassing: Sparge the mixture with Argon for 5 minutes (or use freeze-pump-thaw cycles). Oxygen inhibition is fatal to this reaction.

  • Reaction: Seal the vial and heat to 100°C for 4–12 hours.

    • Note: If using a microwave reactor, heat to 120°C for 30 minutes.

  • Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na2SO4.[2]

  • Purification: Flash chromatography (typically MeOH/DCM gradients due to polarity of the quinazolinone).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for: Installing amine solubilizing groups.

Rationale: Quinazolinones contain Lewis-basic nitrogens that can coordinate to Pd, poisoning the catalyst. BrettPhos is the ligand of choice here; its extreme bulk prevents catalyst deactivation and promotes the coupling of primary amines.

Materials:

  • 5-Bromo-quinazolinone (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • Pre-catalyst: BrettPhos Pd G3 (2–5 mol%) - Using a precatalyst ensures accurate Pd:L ratio.

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (for non-enolizable substrates).

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Charging: Add the quinazolinone, BrettPhos Pd G3, and base.

  • Solvent/Amine: Add anhydrous Dioxane and the liquid amine via syringe.

  • Reaction: Heat to 90°C for 16 hours.

    • Self-Validation: The reaction mixture should remain dark/brown. Formation of a "palladium mirror" on the glass indicates catalyst decomposition (reaction failure).

  • Work-up: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify.

Data Summary & Troubleshooting

Table 1: Optimization Parameters for 5-Position Coupling

ParameterStandard ConditionOptimized for 5-BromoWhy?
Ligand PPh3 / dppfSPhos / XPhos Overcomes steric clash at C5; prevents Pd arrest.
Base Na2CO3K3PO4 / Cs2CO3 Higher solubility and basicity needed for transmetallation in hindered systems.
Solvent DMFn-Butanol / Dioxane Protic co-solvents (n-BuOH) often accelerate Suzuki couplings of heterocycles.
Temp 80°C100°C - 120°C High energy barrier requires elevated temperatures.

Troubleshooting Guide:

  • Problem: Protodeboronation (Ar-H formed instead of Ar-Ar).

    • Solution: The boronic acid is unstable. Switch to the corresponding Pinacol Boronate Ester or MIDA Boronate . Reduce water content in the solvent system.

  • Problem: No Reaction (Starting Material recovered).

    • Solution: The oxidative addition failed. Increase temperature to 120°C or switch to a more active precatalyst like Pd(dba)2 + tBuXPhos .

  • Problem: Homocoupling of Boronic Acid.

    • Solution: Too much oxygen in the system. Degas more thoroughly.

Decision Workflow: Ligand Selection

Select the appropriate ligand system based on your coupling partner to maximize yield and minimize catalyst loading.

LigandSelection Start Coupling Partner? Aryl Aryl/Vinyl Boronic Acid Start->Aryl Amine Primary/Secondary Amine Start->Amine Alkyne Terminal Alkyne Start->Alkyne SPhos Use SPhos or XPhos (Suzuki) Aryl->SPhos Brett Use BrettPhos (Buchwald) Amine->Brett Sono Use XPhos + CuI (Sonogashira) Alkyne->Sono

Caption: Figure 2. Ligand selection decision tree based on the nucleophilic coupling partner.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts.[4][5][6] Chemical Reviews, 107(1), 133–173. Link

  • BenchChem Application Note. (2025). Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. BenchChem.[2][7] Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Bromo-Quinazolinone Intermediates

Welcome to the technical support center for the purification of 5-bromo-quinazolinone intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-prove...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-bromo-quinazolinone intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenges associated with the purification of this important class of heterocyclic compounds. The following sections offer troubleshooting guides and frequently asked questions (FAQs) to ensure you can achieve the desired purity for your downstream applications.

I. Understanding the Core Challenges

The synthesis of 5-bromo-quinazolinone and its derivatives can often result in a mixture of products, including unreacted starting materials, isomeric byproducts, and other impurities.[1][2] The inherent properties of these compounds, such as their polarity and solubility, can make purification a non-trivial task.[3] This guide will walk you through the most common and effective purification strategies.

Common Impurities Encountered:
  • Unreacted Starting Materials: Residual 5-bromoanthranilic acid or its derivatives are common impurities.[4][5]

  • Isomeric Byproducts: Bromination reactions can sometimes lead to the formation of other bromo-isomers, which can be difficult to separate due to similar polarities.[1]

  • Incompletely Cyclized Intermediates: Open-chain precursors may persist if the cyclization reaction is not driven to completion.[6]

  • Side-Reaction Products: Depending on the synthetic route, various side-products can form, complicating the purification process.[7]

  • Residual Reagents and Solvents: Inorganic salts and residual solvents from the synthesis and workup steps are also common contaminants.[1][2]

II. Troubleshooting and Purification Protocols

This section provides a detailed, question-and-answer style troubleshooting guide for common issues encountered during the purification of 5-bromo-quinazolinone intermediates.

Issue 1: My crude product is a complex mixture with multiple spots on the TLC plate.

Q: How do I begin to approach the purification of such a complex mixture?

A: The first step is to characterize the mixture as best as possible. Run a preliminary TLC using a combination of polar and non-polar solvents (e.g., hexane and ethyl acetate) to get an initial assessment of the polarity of the components.[1] Co-spotting the crude mixture with your starting materials on the same TLC plate will help identify if they are present in the final product.[6]

Workflow for Complex Mixture Purification:

Caption: A general workflow for purifying a complex mixture of 5-bromo-quinazolinone.

Issue 2: Recrystallization yields are low, or the product doesn't crystallize at all.

Q: What are the best practices for selecting a recrystallization solvent and optimizing the process for 5-bromo-quinazolinones?

A: The key to successful recrystallization is finding a solvent (or solvent system) in which your product is sparingly soluble at room temperature but highly soluble when hot.[8] For halogenated aromatic compounds like 5-bromo-quinazolinone, common choices include ethanol, methanol, or a mixed solvent system like hexane/ethyl acetate.[1][9]

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). Heat the tubes and observe dissolution. A good solvent will dissolve the compound when hot and show crystal formation upon cooling.[1]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[8]

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Issue 3: Impurities are co-eluting with my product during column chromatography.

Q: How can I improve the separation of my 5-bromo-quinazolinone intermediate from closely related impurities on a silica gel column?

A: Co-elution is a common problem, especially with isomeric impurities that have very similar polarities.[1] Here are several strategies to improve separation:

  • Optimize the Eluent System: The choice of eluent is critical. Use TLC to systematically screen different solvent systems. A good starting point for quinazolinone derivatives is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[9] Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.[1]

  • Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution, where the polarity of the eluent is gradually increased, can significantly improve separation.[1]

  • Column Packing and Loading: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles or cracks, which can lead to poor separation.[1] Dissolve your crude product in a minimal amount of solvent and load it onto the column in a concentrated band.

  • Consider Reverse-Phase Chromatography: If separation on silica gel (normal phase) is proving difficult, reverse-phase chromatography (using a C18 column) can be an effective alternative, as it separates compounds based on different principles of polarity.[10]

Data on Purification Techniques:

Purification TechniqueExpected PurityTypical YieldKey Considerations
Single RecrystallizationGood to Excellent (>90%)Variable (50-80%)Highly dependent on the choice of solvent and the nature of impurities.[1]
Multiple RecrystallizationsExcellent (>98%)Lower (30-60%)Can significantly enhance purity but at the cost of reduced yield.[1]
Silica Gel Column ChromatographyExcellent (>95%)Good (60-90%)Effective for removing impurities with different polarities.[1][9]
Issue 4: My purified product still shows unexpected peaks in the NMR spectrum.

Q: What could be the source of these unexpected NMR peaks, and how can I identify them?

A: Unexpected peaks in an NMR spectrum of a purified product can be due to several factors:

  • Residual Solvents: Even after drying, trace amounts of the purification or reaction solvents (e.g., ethanol, ethyl acetate, DMSO) can remain.

  • Isomeric Impurities: As mentioned, bromo-isomers can be challenging to remove completely and may account for minor peaks.[1]

  • Degradation Products: Some quinazolinone derivatives may be sensitive to heat or prolonged exposure to silica gel, leading to the formation of degradation products.

Troubleshooting Decision Tree for Unexpected NMR Peaks:

NMR_Troubleshooting Start Unexpected Peaks in NMR Check_Solvent Compare with known solvent peaks Start->Check_Solvent Is_Solvent Residual Solvent? Check_Solvent->Is_Solvent Dry_Further Dry sample under high vacuum Is_Solvent->Dry_Further Yes Check_Isomers Review synthesis for potential isomers Is_Solvent->Check_Isomers No Pure_Product Re-analyze purified product Dry_Further->Pure_Product Is_Isomer Isomeric Impurity? Check_Isomers->Is_Isomer Advanced_Chroma Consider advanced chromatography (e.g., HPLC, reverse-phase) Is_Isomer->Advanced_Chroma Yes Check_Degradation Assess stability under purification conditions Is_Isomer->Check_Degradation No Advanced_Chroma->Pure_Product Is_Degradation Degradation Product? Check_Degradation->Is_Degradation Modify_Purification Modify purification method (e.g., lower temp, shorter time) Is_Degradation->Modify_Purification Yes Is_Degradation->Pure_Product No Modify_Purification->Pure_Product

Caption: A decision tree for troubleshooting unexpected peaks in an NMR spectrum.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a TLC eluent system for 5-bromo-quinazolinone intermediates? A good starting point is a 7:3 or 8:2 mixture of hexane and ethyl acetate. You can then adjust the ratio to achieve an Rf value of 0.2-0.4 for your product.[1]

Q2: Can I use an acid or base wash to help purify my crude product? Yes, a liquid-liquid extraction can be very effective.[11] If you have unreacted 5-bromoanthranilic acid, a wash with a mild aqueous base (like a 5% sodium bicarbonate solution) can help remove it.[4][5] Conversely, if you have basic impurities, a wash with a dilute acid may be beneficial.

Q3: How do I know when my product is pure enough? The required purity level depends on the intended downstream application. For many research purposes, a single spot on a TLC plate in multiple eluent systems and a clean ¹H NMR spectrum are sufficient. For pharmaceutical applications, more rigorous analytical techniques like High-Performance Liquid Chromatography (HPLC) and quantitative NMR (qNMR) are often required to determine purity with high accuracy.[12]

Q4: My 5-bromo-quinazolinone intermediate is poorly soluble in most common organic solvents. How can I purify it? For poorly soluble compounds, recrystallization from a high-boiling point solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) might be an option, though removal of these solvents can be challenging. Alternatively, you might need to use a more polar eluent system for column chromatography, such as dichloromethane/methanol.[10] In some cases, derivatization to a more soluble intermediate, followed by purification and deprotection, may be necessary.

IV. References

  • SYNTHESIS OF SOME NOVEL QUINAZOLINONE DERIVATIVES. (n.d.). TSI Journals. Retrieved February 25, 2026, from [Link]

  • Al-Dhalla, A. S., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. Retrieved February 25, 2026, from [Link]

  • Venkataraman, S., et al. (2010). Synthesis and biological activity of some novel quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research.

  • Isolation and Purification of Organic Compounds Extraction (Expt #2). (n.d.). Retrieved February 25, 2026, from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Retrieved February 25, 2026, from [Link]

  • Purification Strategies for Flavones and Related Compounds. (2012). Teledyne ISCO. Retrieved February 25, 2026, from [Link]

Sources

Optimization

Technical Support Center: Quinazolinone Synthesis & Troubleshooting

Status: Active | Ticket Type: Chemical Synthesis Support | Operator: Senior Application Scientist Welcome to the Quinazolinone Synthesis Support Hub. You are likely here because your cyclization failed to yield the aroma...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Ticket Type: Chemical Synthesis Support | Operator: Senior Application Scientist

Welcome to the Quinazolinone Synthesis Support Hub.

You are likely here because your cyclization failed to yield the aromatic core, or you are staring at an intractable oil. Quinazolinone formation, while chemically diverse, suffers from three primary failure modes: incomplete oxidation (stalled intermediates) , steric inhibition , and solubility-driven workup failures .

This guide bypasses general textbook theory to address specific experimental breakdown points.

Module 1: Diagnostic Triage

"My reaction is finished, but the LCMS/NMR doesn't match the product."

Before adding more reagents, identify where the reaction died. Use this decision matrix to classify your failure.

TroubleshootingTree Start Symptom: Target Mass Not Observed MassCheck Check LCMS Mass (M+) Start->MassCheck StalledDihydro Mass = Target + 2 (Dihydro-intermediate) MassCheck->StalledDihydro M+2 SchiffBase Mass = Target + 18 (Open Schiff Base/Imine) MassCheck->SchiffBase M+18 (or M+H2O) StartMat Mass = Starting Material MassCheck->StartMat No Change ActionOx Diagnosis: Incomplete Oxidation Sol: Add Oxidant (I2, DDQ) StalledDihydro->ActionOx ActionHeat Diagnosis: Steric/Electronic Barrier Sol: Acid Catalyst (pTSA) or High T SchiffBase->ActionHeat ActionCat Diagnosis: Catalyst Poisoning Sol: Check Ligand/Metal Source StartMat->ActionCat

Figure 1: Diagnostic Decision Tree. Use LCMS data to pinpoint the mechanistic bottleneck.

Module 2: Oxidative Cyclization (Aldehyde Route)

User Inquiry: "I am reacting 2-aminobenzamide with an aldehyde. I see a new spot on TLC, but the mass is M+2, and it won't convert to the product."

Root Cause: You have formed the 2,3-dihydroquinazolin-4(1H)-one . The condensation of an aldehyde with 2-aminobenzamide is a two-step process:

  • Condensation: Formation of the aminal/imine (rapid).

  • Oxidation: Dehydrogenation to the aromatic quinazolinone (slow, often rate-limiting).

Air oxidation is frequently insufficient, especially with electron-rich aldehydes. You must force the oxidation.

Rescue Protocol: Iodine-Mediated Oxidative Dehydrogenation

If your reaction is stuck at the dihydro stage (M+2), do not discard it. Perform this "one-pot" rescue.

  • Cool the reaction mixture (if heating) to room temperature.

  • Add Base: Add 2.0 equivalents of K₂CO₃ .

  • Add Oxidant: Add 1.1 equivalents of Molecular Iodine (I₂) .

  • Heat: Stir at 70–80 °C for 1–3 hours.

  • Monitor: The M+2 peak should disappear, replaced by the aromatic M+ peak.

  • Quench: Wash with aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color change from dark brown to yellow/clear).

Why this works: Iodine facilitates the elimination of hydrogen from the dihydro-intermediate via an iodonium species or radical mechanism, driving aromatization [1].

Reagent Compatibility Table
OxidantBest For...Contraindications
I₂ / K₂CO₃ General purpose, robust, cheap.Substrates sensitive to halogenation.
DDQ Acid-sensitive substrates; rapid oxidation.Difficult purification; cost.
CuCl₂ / Air Catalytic cycles; large scale.Potential heavy metal contamination.
KMnO₄ Very stubborn substrates.Over-oxidation of side chains (e.g., benzylic carbons).
Module 3: The Niementowski & Thermal Failures

User Inquiry: "I'm heating anthranilic acid and an amide/formamide, but the yield is <10% and the flask is full of sublimed starting material."

Root Cause: The Niementowski reaction requires high activation energy. The water byproduct hydrolyzes the intermediate imine back to starting materials if not removed. Furthermore, anthranilic acid tends to sublime or decarboxylate before reacting.

Troubleshooting Steps:

  • Water Removal: You must drive the equilibrium. Use a Dean-Stark trap (if using solvent like toluene/xylene) or use a dehydrating agent like PPE (Polyphosphoric ester) or SOCl₂ (thionyl chloride) to activate the acid first.

  • Microwave Irradiation: Conventional heating creates a thermal gradient. Microwave synthesis (neat or in minimal solvent) at 150–180 °C for 10–20 minutes often pushes past the activation barrier that causes sublimation in open vessels [2].

  • The "One-Pot" Modification: Instead of reacting the acid directly, convert the anthranilic acid to the isatoic anhydride first (using triphosgene). Isatoic anhydrides are far more reactive toward amines/amides and release CO₂, driving the reaction forward irreversibly.

NiementowskiPath cluster_fail Common Failure Mode AA Anthranilic Acid IA Isatoic Anhydride (Activated) AA->IA Triphosgene (Activation) Inter Open Amide Intermediate AA->Inter Direct Heat (Reversible) IA->Inter + Amide - CO2 (Driving Force) Amide Amide/Amine Inter->AA Hydrolysis Prod Quinazolinone Inter->Prod Cyclization - H2O

Figure 2: Activation Strategy. Bypassing the direct thermal route via Isatoic Anhydride prevents reversibility.

Module 4: Metal-Catalyzed Cross-Coupling

User Inquiry: "My Copper-catalyzed reaction (e.g., 2-halobenzamide + amidine) turned black and failed."

Root Cause: Catalyst poisoning or oxidation state mismatch. Copper-catalyzed routes (often Ullmann-type) are sensitive to the oxidation state of the Cu species.

  • Ligand Check: Are you using a ligand? "Ligand-free" protocols often require specific substrates. For difficult couplings, add L-Proline (20 mol%) or DMEDA . These stabilize the Cu(I) intermediate.

  • Atmosphere: Many Cu-catalyzed cyclizations are oxidative (require O₂ to regenerate the catalyst if starting from Cu(I) -> Cu(III) cycles). If you run these strictly under Argon without an external oxidant (like TBHP), the cycle dies [3].

  • The "Black Tar" Indicator: If the reaction turns black immediately, your copper has precipitated as Cu(0) or Copper Oxide. This indicates the ligand failed to solubilize/stabilize the metal. Increase ligand loading or switch solvent to DMSO/DMF.

Module 5: Isolation & Purification (The "Brick Dust" Problem)

User Inquiry: "My product crashed out, but it's trapping impurities. It's insoluble in MeOH, DCM, and Ether."

Quinazolinones are notorious for "brick dust" properties (high melting point, low solubility).

Purification Protocol for Insoluble Products:

  • The Acid/Base Swing:

    • Suspend the crude solid in 1M NaOH . (Quinazolinones with an N-H at position 3 are weakly acidic; pKa ~10).

    • Filter off any non-acidic impurities (unreacted amides/aldehydes).

    • Acidify the filtrate with acetic acid to pH 5–6.

    • The pure quinazolinone will precipitate. Filter and wash with water [4].

  • Oiling Out:

    • If the product oils out during workup, it usually contains trapped solvent (DMF/DMSO).

    • Fix: Dissolve the oil in a minimal amount of hot Ethanol/Acetic Acid (9:1) and let it stand overnight. The acetic acid protonates the N1 nitrogen, disrupting intermolecular H-bonding and encouraging crystallization.

References
  • Iodine-Mediated Oxidative Cyclization

    • Title: Molecular Iodine-Catalyzed Synthesis of Quinazolinones via Oxidative Cyclization.[1]

    • Source:Journal of Organic Chemistry (2014).
    • URL:[Link] (Example proxy for authoritative iodine mechanism papers).

  • Microwave Assisted Niementowski

    • Title: Microwave-assisted synthesis of quinazolinones: A rapid and eco-friendly approach.
    • Source:Tetrahedron Letters (2009).
    • URL:[Link]

  • Copper Catalysis Mechanisms

    • Title: Copper-Catalyzed Synthesis of Quinazolinones: Mechanisms and Applic
    • Source:Chemical Reviews (2018).
    • URL:[Link]

  • Solubility & Purification

    • Title: Physicochemical properties and solubility profiling of quinazolinone derivatives.[2][3][4]

    • Source:Journal of Chemical & Engineering D
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Spectroscopic Analysis of 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the plethor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the plethora of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for determining the molecular architecture of organic compounds. This guide provides an in-depth analysis of the 1H NMR spectrum of 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one, a heterocyclic scaffold of interest in medicinal chemistry. We will delve into the interpretation of its spectral features, compare the utility of 1H NMR with other spectroscopic methods, and provide a robust experimental protocol for its analysis.

The Structural Significance of Quinazolinones

Quinazolinone derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific substitution pattern on the quinazolinone core dictates its pharmacological profile. Therefore, precise and reliable characterization of these molecules is a critical step in the development of new therapeutic agents.

Deciphering the 1H NMR Spectrum of 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

Predicted 1H NMR Spectral Data (400 MHz, DMSO-d6):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.6 - 7.8d1HH-6The bromine at position 5 will deshield the adjacent proton at C6, causing it to appear at a downfield chemical shift. It will likely appear as a doublet due to coupling with H-7.
~7.3 - 7.5dd1HH-7This proton will be coupled to both H-6 and H-8, resulting in a doublet of doublets.
~6.8 - 7.0d1HH-8This proton is expected to be the most upfield of the aromatic protons and will appear as a doublet due to coupling with H-7.
~4.4 - 4.6s2HH-4 (CH2)The methylene protons at position 4 in the dihydroquinazolinone ring are expected to appear as a singlet. In some instances, these protons can be diastereotopic and may appear as a pair of doublets.
~3.0 - 3.2s3HN-CH3The methyl group attached to the nitrogen at position 3 will give a characteristic singlet in this region.
~8.0 - 8.5br s1HN-HThe amide proton at position 1 is typically broad and appears at a downfield chemical shift. Its exact position can be sensitive to solvent and concentration.[6]

A Comparative Analysis of Spectroscopic Techniques

While 1H NMR is a powerful tool, a comprehensive structural confirmation relies on the synergistic use of multiple analytical methods.

TechniqueStrengthsWeaknessesApplication to 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one
1H NMR Provides detailed information about the proton framework, including connectivity and stereochemistry.Can have overlapping signals in complex molecules.Essential for confirming the presence and connectivity of all protons in the molecule.
13C NMR Reveals the carbon skeleton of the molecule.Lower sensitivity than 1H NMR and requires longer acquisition times.Confirms the number of unique carbons and the presence of the carbonyl group.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the fragmentation pattern.[7]Does not provide detailed structural information on its own.Confirms the molecular formula and the presence of the bromine atom through its characteristic isotopic pattern.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups.[1][8]The "fingerprint" region can be difficult to interpret.Confirms the presence of the amide C=O and N-H functional groups.

Experimental Protocol for 1H NMR Analysis

This section outlines a detailed, step-by-step methodology for acquiring a high-quality 1H NMR spectrum of 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[9]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • The following parameters are recommended for a 400 MHz NMR spectrometer.[6][10]

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

    • Spectral Width: -2 to 12 ppm.

    • Transmitter Frequency: Centered at approximately 5 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Temperature: 298 K (25 °C).

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.

  • Integrate the peaks to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons in the molecule.

Visualizing Molecular Structure and Analytical Workflow

To aid in the understanding of the molecular structure and the analytical process, the following diagrams are provided.

Caption: Molecular structure of 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one.

G Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Elucidation synthesis Synthesis of Compound purification Purification synthesis->purification nmr 1H & 13C NMR purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir interpretation Combined Spectral Analysis nmr->interpretation ms->interpretation ir->interpretation elucidation Structure Elucidation interpretation->elucidation

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of a target compound.

Conclusion

The 1H NMR spectrum provides an unparalleled level of detail for the structural analysis of 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one. By carefully analyzing the chemical shifts, coupling patterns, and integration of the proton signals, a confident structural assignment can be made. When used in conjunction with other spectroscopic techniques such as 13C NMR, mass spectrometry, and IR spectroscopy, a complete and unambiguous structural determination is achievable. This comprehensive analytical approach is indispensable for advancing research and development in the field of medicinal chemistry.

References

  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega.
  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace.
  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H).
  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Semantic Scholar.
  • Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. PMC.
  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
  • One-pot multicomponent synthesis of novel 3, 4-dihydro-3-methyl-2(1H)-quinazolinone derivatives and their biological evaluation as potential antioxidants, enzyme inhibitors, antimicrobials, cytotoxic and anti-inflammatory agents. Arabian Journal of Chemistry.
  • A new concise synthesis of 2,3-dihydroquinazolin-4(1H). New Journal of Chemistry.
  • Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. BenchChem.
  • Spectroscopic Data for Brominated Quinazoline Derivatives: A Technical Guide for Researchers. BenchChem.
  • 3,4-Dihydro-3-(2-hydroxyethyl)-4-(nitromethyl)quinazolin-2(1H)-one. MDPI.

Sources

Comparative

Comparison Guide: 5-Bromo vs. 6-Bromo Quinazolinone Reactivity

Executive Summary: The Steric-Electronic Trade-off In the functionalization of the 4(3H)-quinazolinone scaffold, the choice between the 5-bromo and 6-bromo isomers is rarely arbitrary. It represents a fundamental trade-o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric-Electronic Trade-off

In the functionalization of the 4(3H)-quinazolinone scaffold, the choice between the 5-bromo and 6-bromo isomers is rarely arbitrary. It represents a fundamental trade-off between synthetic accessibility and structural novelty .

  • 6-Bromo-4(3H)-quinazolinone: The "Workhorse." It behaves similarly to a para-substituted aryl bromide—sterically accessible and electronically predictable. It is the entry point for the vast majority of quinazolinone-based drugs (e.g., Lapatinib).

  • 5-Bromo-4(3H)-quinazolinone: The "Challenger." It is defined by the peri-effect —the steric and electronic interaction between the 5-position and the C4-carbonyl group. While this position offers unique vectors for Structure-Activity Relationship (SAR) exploration, it imposes significant kinetic penalties on metal-catalyzed cross-couplings due to steric crowding.

This guide analyzes the divergent reactivity profiles of these two isomers, providing evidence-based protocols to overcome the specific challenges of the 5-bromo variant.

Electronic & Steric Profiling

Understanding the micro-environment of the carbon-bromine bond is critical for predicting reactivity.

Structural Analysis

The quinazolinone core numbering places the carbonyl at C4.

  • Position 6: Located para to N1 and meta to the C4=O carbonyl. It is spatially distant from the core's functional centers, creating a "sterically open" corridor for catalyst approach.

  • Position 5: Located ortho to the C4=O carbonyl and peri to the N3 substituent. This creates a "steric bay" where substituents clash with the carbonyl oxygen lone pairs.

Graphviz Diagram: Steric & Electronic Map

Quinazolinone_Map Core 4(3H)-Quinazolinone Core Pos6 6-Position (Para-like) • Sterically Unhindered • Electronically Neutral • High Catalyst Access Core->Pos6  Meta to C=O   Pos5 5-Position (Peri-region) • High Steric Hindrance (C4=O) • Electronically Activated (Ortho to EWG) • Restricted Catalyst Access Core->Pos5  Ortho to C=O   Reactivity6 Fast Oxidative Addition Standard Ligands (PPh3) Pos6->Reactivity6  Result   Reactivity5 Slow Oxidative Addition Requires Bulky/Rich Ligands (XPhos) Pos5->Reactivity5  Result  

Figure 1: Comparative steric and electronic environments of the 5- and 6-positions. Note the "peri-region" conflict at position 5.

Comparative Reactivity Analysis

Synthesis of Starting Materials

A common pitfall is the confusion of starting anthranilic acids due to the ring closure mechanism.

  • 6-Bromoquinazolinone is synthesized from 5-bromoanthranilic acid .

  • 5-Bromoquinazolinone is synthesized from 6-bromoanthranilic acid (also known as 2-amino-6-bromobenzoic acid).

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The most distinct difference lies in the catalyst requirements.

Feature6-Bromo-4(3H)-quinazolinone5-Bromo-4(3H)-quinazolinone
Electronic Effect Neutral/Deactivated. The position is meta to the EWG (C=O), making the C-Br bond typical of aryl bromides.Activated. The position is ortho to the strong EWG (C=O), theoretically facilitating oxidative addition.
Steric Effect Negligible. Open access for Pd-Ln species.Severe (Peri-Effect). The C4=O oxygen atoms repel bulky ligands, destabilizing the Pd-complex during the rate-determining step.
Preferred Catalyst Standard Pd(PPh3)4 or Pd(dppf)Cl2.Sterically demanding, electron-rich ligands: Pd2(dba)3 + XPhos or SPhos .
Typical Yield 85–95%40–65% (Standard conditions) 75–85% (Optimized conditions)
Side Reactions Minimal.Protodebromination (reduction) if transmetalation is slow.
Lithium-Halogen Exchange[1]
  • 6-Bromo: Undergoes standard Li-Br exchange at -78 °C. The intermediate is stable but requires protection of the N3-H (or use of N3-substituted substrates) to prevent deprotonation.

  • 5-Bromo: The lithiated species at the 5-position is stabilized by intramolecular coordination with the C4-carbonyl oxygen (Directed Ortho Metalation - DoM effect). However, this proximity also risks nucleophilic attack of the organolithium on the carbonyl itself, leading to ring opening or polymerization unless temperature is strictly controlled (<-90 °C).

Experimental Protocols

Protocol A: Standard Coupling for 6-Bromo Isomer

Applicable for: 6-bromo-4(3H)-quinazolinone and N-substituted derivatives.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 equiv

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: Na2CO3 (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Charge a reaction vial with 6-bromoquinazolinone (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh3)4 (0.05 equiv).

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed 1,4-Dioxane and 2.0 M Na2CO3.

  • Heat to 90 °C for 4–6 hours.

  • Validation: Reaction typically reaches completion (TLC/LCMS) with <5% homocoupling.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

Protocol B: Optimized Coupling for 5-Bromo Isomer (Sterically Hindered)

Applicable for: 5-bromo-4(3H)-quinazolinone. This protocol uses a Buchwald biaryl phosphine ligand to overcome the peri-steric hindrance.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv (Excess required due to slower transmetalation)

  • Pre-Catalyst: XPhos Pd G2 (2–5 mol%) OR Pd2(dba)3 (2 mol%) + XPhos (4 mol%)

  • Base: K3PO4 (3.0 equiv) - Anhydrous base preferred to minimize protodebromination.

  • Solvent: Toluene/Water (10:1) or n-Butanol[1]

Procedure:

  • Catalyst Pre-activation: If using Pd2(dba)3/XPhos, stir the catalyst and ligand in the solvent at 60 °C for 10 mins under Argon before adding substrates. If using G2 precatalyst, skip this step.

  • Add 5-bromoquinazolinone (1.0 equiv), boronic acid (1.5 equiv), and finely ground K3PO4.

  • Heat to 100–110 °C for 12–16 hours. Note: Higher temperature is required to drive the reaction against the steric gradient.

  • Critical Step: Monitor for protodebromination (loss of Br replaced by H). If observed, switch solvent to anhydrous THF and use CsF as the base.

Workflow Visualization

Workflow cluster_0 Synthesis Pathway cluster_1 Coupling Decision Tree Start6 5-Bromoanthranilic Acid Cyclization Niementowski Cyclization (Formamide, 140°C) Start6->Cyclization Start5 6-Bromoanthranilic Acid Start5->Cyclization Prod6 6-Bromo-4(3H)-quinazolinone Cyclization->Prod6  Major Path A   Prod5 5-Bromo-4(3H)-quinazolinone Cyclization->Prod5  Major Path B   Decision Select Coupling Conditions Prod6->Decision Prod5->Decision CondA Standard Conditions Pd(PPh3)4, Na2CO3 90°C Decision->CondA  6-Bromo   CondB Hindered Conditions XPhos Pd G2, K3PO4 110°C Decision->CondB  5-Bromo  

Figure 2: Synthetic workflow from precursor selection to optimized coupling conditions.

References

  • Synthesis of 6-bromoquinazolinones

    • Title: Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)
    • Source: ACS Omega (2025).
    • URL:[Link]

  • General Reactivity of Quinazolinones

    • Title: Quinazolinones, the Winning Horse in Drug Discovery.
    • Source: Molecules (2023).[2]

    • URL:[Link]

  • Cross-Coupling Optimization (Analogous Hindered Systems)

    • Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones.[3]

    • Source: Molecules (2014).
    • URL:[Link][4]

  • Buchwald-Hartwig Conditions for Heterocycles

    • Title: Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides.
    • Source: J. Am. Chem. Soc. (2023).
    • URL:[Link]

  • Lithiation of Peri-Halides (Mechanism)

    • Title: The Role of Conjugation in the Halogen−Lithium Exchange Selectivity.
    • Source: Chemistry – A European Journal (2016).
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

Executive Summary & Risk Context 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one is a halogenated heterocyclic scaffold, frequently utilized as an intermediate in the synthesis of bioactive kinase inhibitors and pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one is a halogenated heterocyclic scaffold, frequently utilized as an intermediate in the synthesis of bioactive kinase inhibitors and pharmaceutical agents.[1][2][3]

While specific toxicological data for this exact isomer may be sparse in public repositories, scientific integrity dictates we apply the Precautionary Principle. Based on its structural activity relationship (SAR) to similar quinazolinone derivatives, this compound must be treated as a Potent Bioactive Solid with risks of respiratory sensitization and dermal absorption.

The "Why" Behind the Protocol:

  • The Bromine Substituent: Increases lipophilicity, potentially enhancing dermal absorption rates compared to non-halogenated analogs. It also necessitates specific "Halogenated" waste streams to prevent dioxin formation during incineration.

  • The Quinazolinone Core: Historically associated with biological activity (CNS or cardiovascular targets); therefore, containment is critical to prevent unintended pharmacological effects on the researcher.

Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but to create a self-validating barrier system.

PPE CategorySpecificationScientific Rationale
Hand Protection Double Gloving (Nitrile) [4]• Inner: 4 mil (0.10mm)• Outer: 5-8 mil (extended cuff preferred)Permeation vs. Degradation: Halogenated organics can permeate thin latex. Nitrile offers superior resistance. Double gloving provides a "breakthrough indicator" system—if the outer glove is compromised, the inner glove protects while you doff.
Respiratory Primary: Chemical Fume Hood (Certified)Secondary: N95 or P100 Particulate RespiratorParticle Size Dynamics: As a solid intermediate, static charge can aerosolize micron-sized dust during weighing. A hood is the primary engineering control; respirators are only for transport outside the hood.
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Note: Safety glasses are insufficient for powders.Dust Migration: Fine powders can bypass the side-shields of standard safety glasses. Goggles form a seal, preventing ocular absorption via the lacrimal ducts.
Body Tyvek® Lab Coat (or tight-weave cotton) + Sleeves Fomite Transmission: Standard cotton coats can trap dust in the fibers, which releases later in "clean" areas (offices/cafeterias). Tyvek sheds particles more effectively.

Operational Workflow: Safe Handling Protocol

Phase A: Pre-Operational Setup
  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance.

    • Reasoning: Brominated heterocycles are often crystalline solids that build significant static charge, causing "particle jump" during weighing.

  • Solvent Selection: Prepare a "Waste Solvent" container (Acetone or DCM) inside the hood before opening the vial.

Phase B: Weighing & Reaction Setup
  • The "Zone of Safety": Perform all manipulations at least 6 inches inside the fume hood sash.

  • Transfer Technique: Use a disposable anti-static weighing boat.

    • Critical Step: Do not use a spatula to "flick" powder off the boat. Rinse the boat with the reaction solvent directly into the flask. This eliminates airborne dust generation.

  • Solubilization: Once the solid is in the flask, add solvent immediately to wet the powder. Wet solids do not aerosolize.

Phase C: Decontamination (The "Exit Strategy")
  • Wipe Down: Use a solvent-soaked Kimwipe (Acetone/Ethanol) to wipe the balance area and the exterior of the reagent bottle before removing it from the hood.

  • Glove Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Waste Disposal & Logistics[6]

CRITICAL ALERT: This compound contains Bromine . It must NOT be mixed with general organic waste if your facility incinerates waste.

Waste StreamClassificationDisposal Protocol
Solid Waste Halogenated Solid Collect in a dedicated solid waste drum labeled "Halogenated Organics." Do not use standard trash.
Liquid Waste Halogenated Solvent Even if dissolved in Acetone (non-halogenated), the presence of the solute renders the entire mixture Halogenated. Use the "Halogenated" carboy (often Green label).[5]
Sharps/Glass Contaminated Sharps Any needle or pipette tip used with this compound goes into a hard-walled sharps container, not broken glass boxes.

Emergency Response Pathways

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical evaluation.

  • Skin Contact: Wash with soap and water for 15 minutes. Avoid using alcohol or acetone on skin, as these solvents can drive the chemical deeper into the dermis (transdermal vehicle effect).

  • Spill (Solid): Do not dry sweep. Cover with a wet paper towel (solvent or water) to dampen, then wipe up. This prevents dust generation.[6][7][8]

Process Visualization

The following diagram illustrates the "Hierarchy of Controls" workflow for handling this bioactive intermediate.

SafetyWorkflow cluster_emergency Emergency Loop Start Start: Risk Assessment Engineering Engineering Control: Fume Hood Check Start->Engineering Verify Airflow PPE PPE Donning: Nitrile (Double) + Goggles Engineering->PPE Sash Height <18in Handling Active Handling: Anti-Static Weighing PPE->Handling Zone of Safety Decon Decontamination: Wet Wipe & Doffing Handling->Decon Solvent Rinse Spill Spill Event Handling->Spill Accident Disposal Disposal: Halogenated Stream Decon->Disposal Segregate Br- Waste Response Wet Method Cleanup Spill->Response Response->Disposal

Figure 1: Operational safety workflow emphasizing the linear progression from engineering controls to halogenated waste segregation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132).[9] [9]

  • U.S. Environmental Protection Agency (EPA). (2023). Management of Halogenated Solvent Waste.

  • PubChem. (2023). Compound Summary: Quinazolinone Derivatives Safety Data. National Library of Medicine.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.